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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-303141 is a potent, selective, and cell-permeable small molecule inhibitor of
ATP Citrate Lyase (ACLY or ACL).[1][2] ACLY is a crucial cytosolic enzyme that links
carbohydrate metabolism to lipid synthesis by catalyzing the conversion of citrate and
Coenzyme A (CoA) into acetyl-CoA and oxaloacetate.[3] The resulting acetyl-CoA is a
fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[1] In
hepatocellular carcinoma (HCC) cell lines like HepG2, which often exhibit metabolic
reprogramming and increased lipid synthesis, targeting ACLY presents a promising therapeutic
strategy. BMS-303141 has been shown to inhibit lipid synthesis, reduce cell proliferation, and
induce apoptosis in HepG2 cells, making it a valuable tool for cancer research and drug
development.[4][5][6]

Mechanism of Action in HepG2 Cells

BMS-303141 exerts its effects on HepG2 cells primarily through two interconnected
mechanisms: inhibition of lipid metabolism and induction of endoplasmic reticulum (ER) stress.

« Inhibition of Lipid Synthesis: By inhibiting ACLY, BMS-303141 depletes the cytosolic pool of
acetyl-CoA. This reduction in the primary substrate for fatty acid synthase (FASN) and HMG-
CoA reductase (HMGCR) leads to a significant decrease in the de novo synthesis of fatty
acids and cholesterol.[1][7]
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« Induction of ER Stress and Apoptosis: The disruption of lipid metabolism and cellular
homeostasis triggers ER stress. In HepG2 cells, BMS-303141 treatment activates key
pathways of the Unfolded Protein Response (UPR), including the PERK and IRE1a
pathways. This leads to the phosphorylation of elF2a, subsequent translation of Activating
Transcription Factor 4 (ATF4), and upregulation of the pro-apoptotic factor C/EBP
homologous protein (CHOP).[5] The activation of this p-elF20/ATF4/CHOP signaling axis is a
critical driver of BMS-303141-induced apoptosis in hepatocellular carcinoma cells.[3][5][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of BMS-303141 activity, with a
focus on HepG2 cells.

Parameter Value Cell Line | System Reference
o Human Recombinant
ICso (ACL Inhibition) 0.13 uM [1112][4]
ACLY
ICso (Lipid Synthesis
o 8 uM HepG2 cells 2114161181
Inhibition)
No significant
Cytotoxicity cytotoxicity observed HepG2 cells [2][4]

up to 50 uM

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of BMS-303141 in HepG2 cells.
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Caption: Experimental workflow for evaluating BMS-303141 effects on HepG2 cells.

Experimental Protocols
Preparation of BMS-303141 Stock Solution

* Reagent: BMS-303141 powder (MW: 424.3 g/mol ).[4]

¢ Solvent: Dimethyl sulfoxide (DMSO).[4]

e Procedure:

o To prepare a 10 mM stock solution, dissolve 4.24 mg of BMS-303141 in 1 mL of DMSO.
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o Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be
used if necessary.[2]

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the stock solution at -20°C for long-term use.[4] Note: When preparing working
concentrations, ensure the final DMSO concentration in the cell culture medium does not
exceed 0.1% to avoid solvent-induced cytotoxicity.

HepG2 Cell Culture and Treatment

o Materials:
o HepG2 cell line.

o Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.[9]

o Phosphate-Buffered Saline (PBS).
o Trypsin-EDTA solution.
e Protocol:
o Culture HepG2 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.[10]

o When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach
cells using Trypsin-EDTA.

o Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein
extraction) at a predetermined density (e.g., 5x103 cells/well for a 96-well plate).[11]

o Allow cells to adhere overnight.

o Prepare serial dilutions of BMS-303141 in complete culture medium from the stock
solution.
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o Replace the existing medium with the medium containing the desired concentrations of
BMS-303141 or vehicle control (DMSO).

o Incubate the cells for the specified duration (e.g., 24, 48, 72 hours) before proceeding to
downstream assays.

Cell Viability Assay (MTT Assay)

o Purpose: To determine the effect of BMS-303141 on HepG2 cell viability and calculate the
ICso value for proliferation inhibition.

e Protocol:

[e]

Seed HepG2 cells in a 96-well plate and treat with various concentrations of BMS-303141
for 24-96 hours as described above.[1]

o After the incubation period, add 20 pL of MTT solution (5 mg/mL in PBS) to each well and
incubate for 3-4 hours at 37°C.[5][11]

o Aspirate the medium containing MTT.
o Add 150-200 pL of DMSO to each well to dissolve the formazan crystals.[5]
o Measure the absorbance at 490-540 nm using a microplate reader.[5][11]

o Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

o Purpose: To quantify the extent of apoptosis and necrosis induced by BMS-303141.
e Protocol:

o Seed HepG2 cells in 6-well plates and treat with BMS-303141 for the desired time (e.g.,
48 hours).

o Harvest both adherent and floating cells and collect them by centrifugation.

o Wash the cells twice with ice-cold PBS.
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o Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection Kit.

o Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension according to the
manufacturer's protocol.[5]

o Incubate the cells in the dark for 15 minutes at room temperature.
o Analyze the stained cells immediately using a flow cytometer.[5]

o Data Interpretation: Annexin V-positive/Pl-negative cells are early apoptotic, while double-
positive cells are late apoptotic or necrotic.

Western Blot Analysis for ER Stress Markers

e Purpose: To detect the activation of the p-elF2a/ATF4/CHOP pathway.
e Protocol:
o Treat HepG2 cells in 6-well plates with BMS-303141.

o After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing
protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature equal amounts of protein by boiling with Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with primary antibodies against p-elF2a, ATF4, CHOP, and a
loading control (e.g., B-actin or GAPDH) overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection
system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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